molecular formula C9H10FNO3 B13544837 2-Amino-2-(4-fluoro-2-methoxyphenyl)acetic acid

2-Amino-2-(4-fluoro-2-methoxyphenyl)acetic acid

Cat. No.: B13544837
M. Wt: 199.18 g/mol
InChI Key: VRHRVGRXJLJIIR-UHFFFAOYSA-N
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Description

2-Amino-2-(4-fluoro-2-methoxyphenyl)acetic acid is an organic compound characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-fluoro-2-methoxyphenyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluoro-2-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with glycine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent like sodium borohydride.

    Hydrolysis: The final step involves hydrolysis of the amine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-fluoro-2-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro derivative.

    Reduction: The aromatic ring can be reduced under hydrogenation conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

    Oxidation: Nitro-2-(4-fluoro-2-methoxyphenyl)acetic acid.

    Reduction: 2-Amino-2-(4-fluoro-2-methoxycyclohexyl)acetic acid.

    Substitution: 2-Amino-2-(4-amino-2-methoxyphenyl)acetic acid.

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-2-(4-fluoro-2-methoxyphenyl)acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its structural features make it a candidate for investigating enzyme-substrate interactions and receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its derivatives may find applications in the production of polymers and advanced materials.

Mechanism of Action

The mechanism by which 2-Amino-2-(4-fluoro-2-methoxyphenyl)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the fluoro and methoxy groups can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid
  • 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid
  • 2-Amino-2-(4-methyl-2-methoxyphenyl)acetic acid

Comparison

Compared to its analogs, 2-Amino-2-(4-fluoro-2-methoxyphenyl)acetic acid is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H10FNO3/c1-14-7-4-5(10)2-3-6(7)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)

InChI Key

VRHRVGRXJLJIIR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C(C(=O)O)N

Origin of Product

United States

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